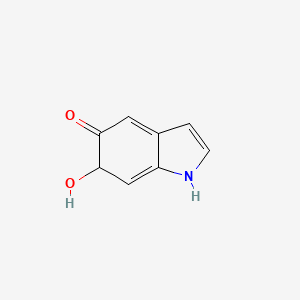

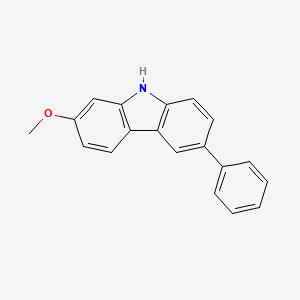

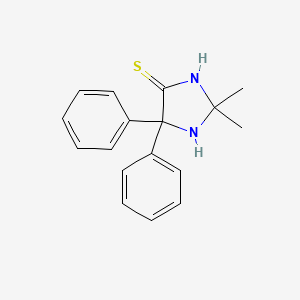

2-Methoxy-6-phenyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-6-phenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar, enabling efficient tandem reactions for the synthesis of carbazoles from anilines and dihaloarenes under microwave irradiation .

Industrial Production Methods: Industrial production of carbazole derivatives often employs electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives, depending on the active positions. These methods result in materials with excellent optoelectronic properties and high charge carrier mobility .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-phenyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve the use of hydrogenation catalysts to reduce carbazole derivatives to their corresponding amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can yield oligomers and tricarbazyl compounds .

Scientific Research Applications

2-Methoxy-6-phenyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence various biological and chemical processes. For example, its oxidation can lead to the formation of reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

9H-Carbazole: The parent compound of 2-Methoxy-6-phenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.

Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.

Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths compared to poly(2,7-carbazole).

Uniqueness: this compound stands out due to its specific functionalization, which imparts unique properties such as enhanced photochemical stability and specific redox behavior. These characteristics make it particularly valuable in applications requiring high stability and efficient charge transport .

Properties

Molecular Formula |

C19H15NO |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-methoxy-6-phenyl-9H-carbazole |

InChI |

InChI=1S/C19H15NO/c1-21-15-8-9-16-17-11-14(13-5-3-2-4-6-13)7-10-18(17)20-19(16)12-15/h2-12,20H,1H3 |

InChI Key |

NPTFRHHWXBMHSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)